molecular formula C22H22ClN3 B13776964 9-(p-(Propylamino)anilino)acridine hydrochloride CAS No. 69242-88-2

9-(p-(Propylamino)anilino)acridine hydrochloride

Cat. No.: B13776964
CAS No.: 69242-88-2
M. Wt: 363.9 g/mol
InChI Key: YIYNOXMQYLQOBF-UHFFFAOYSA-N
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Description

9-(p-(Propylamino)anilino)acridine hydrochloride is a synthetic compound belonging to the acridine family Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(p-(Propylamino)anilino)acridine hydrochloride typically involves the reaction of acridine derivatives with propylamine and aniline under specific conditions. The process begins with the preparation of the acridine core, followed by the introduction of the propylamino and anilino groups. Common reagents used in this synthesis include phosphorus oxychloride, aniline, and propylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(p-(Propylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

9-(p-(Propylamino)anilino)acridine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.

    Biology: Employed in the study of DNA intercalation and as a mutagen in genetic research.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials for various applications.

Mechanism of Action

The mechanism of action of 9-(p-(Propylamino)anilino)acridine hydrochloride involves its interaction with nucleic acids, particularly DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The molecular targets include topoisomerases and other DNA-binding proteins, which are crucial for maintaining DNA integrity.

Comparison with Similar Compounds

Similar Compounds

    9-Aminoacridine: Known for its use as a mutagen and antiseptic.

    Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.

    Proflavine: Used as an antiseptic and for its DNA intercalating properties.

Uniqueness

9-(p-(Propylamino)anilino)acridine hydrochloride is unique due to its specific chemical structure, which allows for distinct interactions with biological molecules. Its propylamino and anilino groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

CAS No.

69242-88-2

Molecular Formula

C22H22ClN3

Molecular Weight

363.9 g/mol

IUPAC Name

[4-(acridin-9-ylamino)phenyl]-propylazanium;chloride

InChI

InChI=1S/C22H21N3.ClH/c1-2-15-23-16-11-13-17(14-12-16)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22;/h3-14,23H,2,15H2,1H3,(H,24,25);1H

InChI Key

YIYNOXMQYLQOBF-UHFFFAOYSA-N

Canonical SMILES

CCC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-]

Origin of Product

United States

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